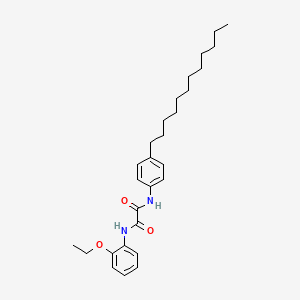
N1-(4-Dodecylphenyl)-N2-(2-ethoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide: is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of ethoxy and dodecylphenyl groups attached to the oxamide core, which imparts unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide typically involves the reaction of 2-ethoxyaniline and 4-dodecylaniline with oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent, such as dichloromethane, for several hours to ensure complete conversion to the desired product.
Industrial Production Methods: On an industrial scale, the production of N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amine derivatives.
Substitution: The ethoxy and dodecylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oxamides with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxamides with different functional groups.
Applications De Recherche Scientifique
Chemistry: N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can have applications in catalysis and as probes for biological systems.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide is used in the formulation of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The ethoxy and dodecylphenyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(2-Methoxyphenyl)-N’-(4-dodecylphenyl)oxamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(2-Ethoxyphenyl)-N’-(4-hexylphenyl)oxamide: Similar structure with a hexyl group instead of a dodecyl group.
N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)urea: Similar structure with a urea group instead of an oxamide group.
Uniqueness: N-(2-Ethoxyphenyl)-N’-(4-dodecylphenyl)oxamide is unique due to the combination of ethoxy and dodecylphenyl groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
79102-63-9 |
|---|---|
Formule moléculaire |
C28H40N2O3 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
N-(4-dodecylphenyl)-N'-(2-ethoxyphenyl)oxamide |
InChI |
InChI=1S/C28H40N2O3/c1-3-5-6-7-8-9-10-11-12-13-16-23-19-21-24(22-20-23)29-27(31)28(32)30-25-17-14-15-18-26(25)33-4-2/h14-15,17-22H,3-13,16H2,1-2H3,(H,29,31)(H,30,32) |
Clé InChI |
JWLPAGQGWMIDDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=CC=C2OCC |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


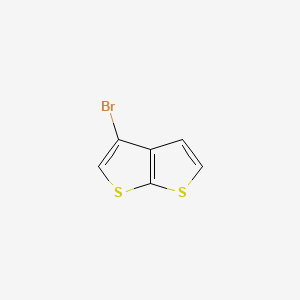
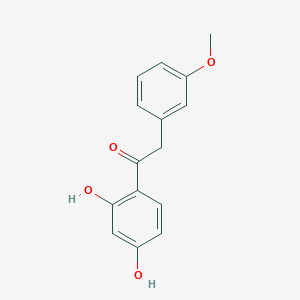
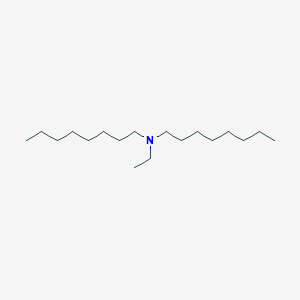
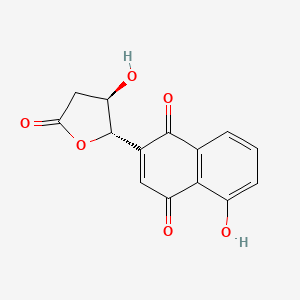
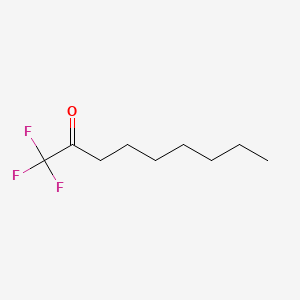
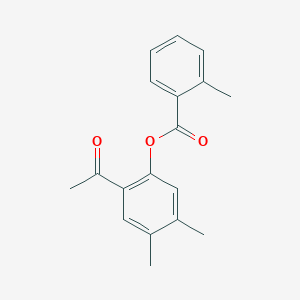

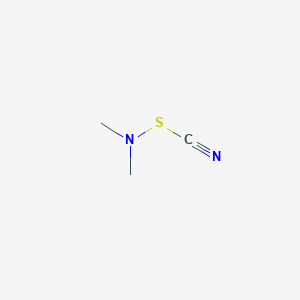
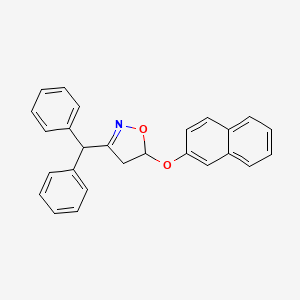
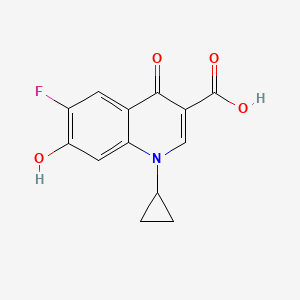
![3-({[(3-Methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B14145244.png)
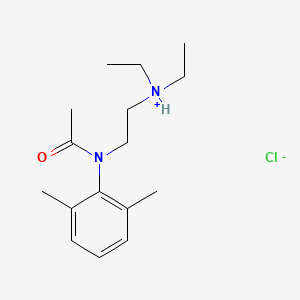

methanone](/img/structure/B14145264.png)
